molecular formula C16H11F3N4O2S B2679932 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 899989-03-8

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2679932
CAS No.: 899989-03-8
M. Wt: 380.35
InChI Key: BSFABZMHSIVULF-UHFFFAOYSA-N
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Description

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a trifluoromethylphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the formation of the oxadiazole ring through a cyclization reaction. The pyridine ring is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-1,3,4-oxadiazole derivatives: These compounds share a similar oxadiazole ring structure but differ in the substituents attached to the ring.

    Trifluoromethylphenyl derivatives: Compounds with a trifluoromethylphenyl group but different core structures.

Uniqueness

What sets 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to therapeutic research.

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-1-3-12(4-2-11)21-13(24)9-26-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFABZMHSIVULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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